molecular formula C12H15N3O4 B1346550 4,6,7-trimethoxy-1H-indole-2-carbohydrazide CAS No. 1134334-80-7

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

Cat. No.: B1346550
CAS No.: 1134334-80-7
M. Wt: 265.26 g/mol
InChI Key: WIWGBQSUHAWLML-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C({12})H({15})N({3})O({4}) and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of three methoxy groups attached to the indole ring, which is further substituted with a carbohydrazide group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.

    Reduction: Reduction of the carbohydrazide group can yield 2-aminoindoles.

    Substitution: Substitution of methoxy groups can produce various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular functions.

    Pathways Involved: It could affect signaling pathways involved in cell growth, apoptosis, or metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-Trimethoxyindole: Lacks the carbohydrazide group but shares the trimethoxy substitution pattern.

    1H-Indole-2-carbohydrazide: Similar structure but without the methoxy groups.

Uniqueness

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to the combination of methoxy groups and the carbohydrazide moiety, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

4,6,7-trimethoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWGBQSUHAWLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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